(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20114377
InChI: InChI=1S/C16H16N2O3S2/c1-17-11-7-4-3-6-10(11)12(14(17)19)13-15(20)18(16(22)23-13)8-5-9-21-2/h3-4,6-7H,5,8-9H2,1-2H3/b13-12-
SMILES:
Molecular Formula: C16H16N2O3S2
Molecular Weight: 348.4 g/mol

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC20114377

Molecular Formula: C16H16N2O3S2

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one -

Specification

Molecular Formula C16H16N2O3S2
Molecular Weight 348.4 g/mol
IUPAC Name (5Z)-3-(3-methoxypropyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H16N2O3S2/c1-17-11-7-4-3-6-10(11)12(14(17)19)13-15(20)18(16(22)23-13)8-5-9-21-2/h3-4,6-7H,5,8-9H2,1-2H3/b13-12-
Standard InChI Key GERXQSHTKAFBQU-SEYXRHQNSA-N
Isomeric SMILES CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCOC)/C1=O
Canonical SMILES CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCOC)C1=O

Introduction

Structural Features and Synthesis

The compound contains a 1,3-thiazolidin-5-ylidene moiety, which is known for its reactivity and biological significance. The 3-methoxypropyl substituent adds to the compound's complexity, potentially influencing its solubility and interaction with biological targets. The synthesis of such compounds typically involves multi-step reactions, requiring careful optimization to achieve high yields and purity.

Potential Biological Activities

While specific data on (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is scarce, related compounds with thiazolidinone structures have shown promising antibacterial and antifungal properties . The presence of indole and thiazolidine rings in other compounds has been associated with anticancer and antimicrobial activities .

Research Findings and Data

Given the lack of direct research on this specific compound, we can look at related compounds for insights:

Compound TypeBiological ActivityReference
Indole DerivativesAnticancer, Antimicrobial
Thiazolidine DerivativesAntibacterial, Antifungal
SpirooxindolesAnticancer

Future Directions

Further research is needed to explore the biological activities of (3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one. This includes in vitro and in vivo studies to assess its potential as a therapeutic agent. Interaction studies with biological targets will be crucial for understanding its mechanism of action.

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